trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene
Overview
Description
trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene: is an organic compound that belongs to the class of substituted cyclohexanes It features a cyclohexane ring substituted with a butyl group at the 4-position and an ethoxybenzene moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Substitution with Butyl Group: The butyl group is introduced at the 4-position of the cyclohexane ring through a Friedel-Crafts alkylation reaction using butyl chloride and an aluminum chloride catalyst.
Attachment of Ethoxybenzene Moiety: The ethoxybenzene moiety is attached to the 1-position of the cyclohexane ring via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its conformational properties and stability in different chemical environments.
Biology and Medicine:
- Investigated for potential pharmacological activities due to its structural similarity to biologically active compounds.
- Used in the development of new drugs and therapeutic agents.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used as an intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-1-(4-Propylcyclohexyl)-4-ethoxybenzene
- trans-1-(4-Butylcyclohexyl)-4-methoxybenzene
- trans-1-(4-Butylcyclohexyl)-4-ethoxyphenylacetylene
Uniqueness:
- The presence of both a butyl group and an ethoxybenzene moiety in trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene provides unique steric and electronic properties.
- The compound’s specific substitution pattern influences its reactivity and stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(4-butylcyclohexyl)-4-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-3-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19-4-2/h11-16H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWGNKDKZYGDKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004821 | |
Record name | 1-(4-Butylcyclohexyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-34-1 | |
Record name | trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Butylcyclohexyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601004821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1-(4-butylcyclohexyl)-4-ethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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